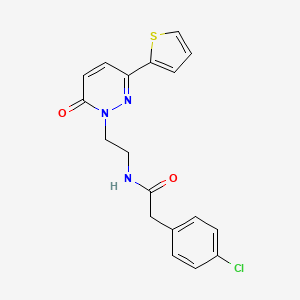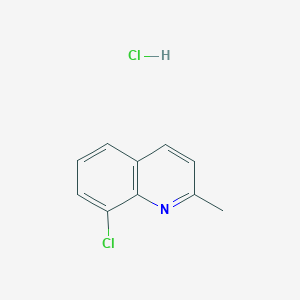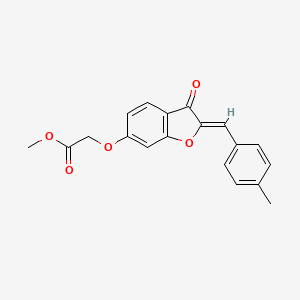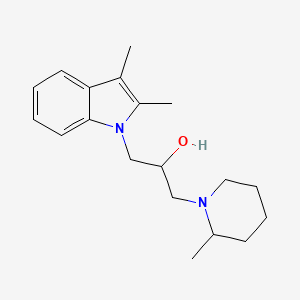![molecular formula C11H14N4 B2883709 3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline CAS No. 1267710-55-3](/img/structure/B2883709.png)
3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline” is a type of 1H-1,2,3-triazole analog . These compounds play a vital role in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of such triazole analogs is often accomplished using a starting material, which undergoes a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium . The reduction of compound 2 to compound 3 is achieved by using DIBAL-H, which furnishes compound 3 in a high yield . The hydroxyl group of 3 is then converted into a tosyl moiety to provide compounds 4 in high yield . The latter is treated with NaN3 and affords the corresponding azide derivative 5 .Molecular Structure Analysis
The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
These compounds are synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals: Antimicrobial Agents
The triazole ring, a core structure in this compound, is known for its antimicrobial properties. It has been used to synthesize compounds with activity against a range of microbial strains, including bacteria and fungi . The presence of the triazole ring can enhance the compound’s ability to interact with microbial enzymes, potentially inhibiting their growth and proliferation.
Enzyme Inhibition: Carbonic Anhydrase-II Inhibitors
In the field of enzyme inhibition, 3-(5-propan-2-yltriazol-1-yl)aniline derivatives have shown potential as inhibitors of the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in various physiological processes, and its inhibition can be beneficial in treating conditions like glaucoma, epilepsy, and altitude sickness.
Chemical Synthesis: Organic Synthons
This compound can serve as a versatile synthon in organic chemistry, facilitating the synthesis of a wide array of imidazole-containing compounds . These compounds have diverse applications, including as precursors for pharmaceuticals and agrochemicals.
Material Science: Corrosion Inhibitors
The triazole derivatives are also valuable in material science, particularly as corrosion inhibitors for copper alloys . Their ability to form protective layers on metal surfaces can prevent oxidation and degradation, extending the lifespan of various industrial components.
Biomedical Research: Antitumor Activity
Imidazole and triazole derivatives have been reported to exhibit antitumor activities . The compound could be used to develop new antitumor agents, potentially offering alternative treatments for various cancers.
Agrochemicals: Pesticides and Fungicides
The triazole ring is a common motif in agrochemicals, particularly in pesticides and fungicides . Its incorporation into new compounds can lead to the development of more effective and environmentally friendly agricultural products.
Biochemical Studies: Tautomerism and Protonation Studies
Due to the amphoteric nature of imidazole rings, compounds like 3-(5-propan-2-yltriazol-1-yl)aniline can be used in biochemical studies to understand tautomerism and protonation-deprotonation processes .
Drug Development: Analgesic and Anti-inflammatory
Some imidazole-containing drugs have analgesic and anti-inflammatory properties . Research into derivatives of 3-(5-propan-2-yltriazol-1-yl)aniline could contribute to the development of new pain relief medications.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and 1,2,4-triazole derivatives, have been reported to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes like carbonic anhydrase-II .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have shown inhibitory potential through direct binding with the active site residues of their target enzymes .
Biochemical Pathways
For instance, 1,2,4-triazole derivatives have been reported to inhibit the activity of the enzyme carbonic anhydrase-II , which plays a crucial role in many biological processes, including respiration and the transport of carbon dioxide/bicarbonate.
Pharmacokinetics
For instance, the presence of nitrogen atoms in heterocyclic compounds like 1,2,4-triazole can form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of the compounds .
Result of Action
Similar compounds, such as 1,2,4-triazole derivatives, have shown promising cytotoxic activity against certain cancer cell lines .
Safety and Hazards
Zukünftige Richtungen
The study of these compounds has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II . This opens up new possibilities for the development of more effective and potent inhibitors, which is one of the most clinical challenges in modern medicinal chemistry .
Eigenschaften
IUPAC Name |
3-(5-propan-2-yltriazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8(2)11-7-13-14-15(11)10-5-3-4-9(12)6-10/h3-8H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXNAGOLRWYMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=NN1C2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2883628.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883630.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2883632.png)
![tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2883636.png)


![Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazino]benzenecarboxylate](/img/structure/B2883642.png)

![1-[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2883644.png)


![2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883648.png)
